molecular formula C10H12N6O2 B10933232 1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide

1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide

Cat. No.: B10933232
M. Wt: 248.24 g/mol
InChI Key: ILXYOCPIIXNBPU-UHFFFAOYSA-N
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Description

1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide is unique due to its dual pyrazole rings and specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex molecules and potential therapeutic agents .

Properties

Molecular Formula

C10H12N6O2

Molecular Weight

248.24 g/mol

IUPAC Name

1-methyl-5-[(2-methylpyrazole-3-carbonyl)amino]pyrazole-4-carboxamide

InChI

InChI=1S/C10H12N6O2/c1-15-7(3-4-12-15)10(18)14-9-6(8(11)17)5-13-16(9)2/h3-5H,1-2H3,(H2,11,17)(H,14,18)

InChI Key

ILXYOCPIIXNBPU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C=NN2C)C(=O)N

Origin of Product

United States

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